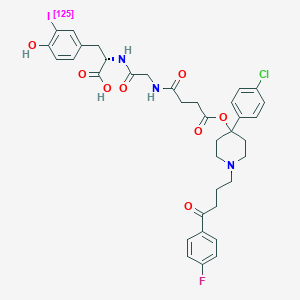
Haloperidol-succinylglycyliodotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haloperidol-succinylglycyliodotyrosine, also known as this compound, is a useful research compound. Its molecular formula is C36H38ClFIN3O8 and its molecular weight is 820.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Monoiodotyrosine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroimaging Studies
HSGTI can be utilized in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize dopamine receptor activity in live subjects. This application is particularly relevant for:
- Schizophrenia : Understanding receptor changes during treatment and disease progression.
- Parkinson's Disease : Assessing the integrity of dopaminergic pathways.
Pharmacological Research
The compound serves as a critical tool in pharmacological studies to evaluate the efficacy of new antipsychotic drugs by comparing their binding profiles to that of HSGTI at dopamine D2 receptors.
Behavioral Studies
Research using HSGTI can help elucidate the relationship between dopamine receptor availability and behavioral outcomes in animal models, providing insights into the mechanisms underlying various psychiatric conditions.
Case Study: Schizophrenia Imaging
A study involving patients diagnosed with schizophrenia utilized HSGTI to measure changes in D2 receptor availability before and after treatment with antipsychotics. Results indicated a significant reduction in receptor availability post-treatment, correlating with clinical improvements in symptoms.
Case Study: Parkinson's Disease
In another study, HSGTI was used to assess the effects of dopaminergic therapies on receptor occupancy in Parkinson's patients. The findings demonstrated that effective treatment led to increased receptor availability, suggesting a restoration of dopaminergic function.
Comparative Data Table
| Application Area | Methodology | Findings/Implications |
|---|---|---|
| Neuroimaging | PET/SPECT with HSGTI | Visualized D2 receptor changes in schizophrenia patients |
| Pharmacological Research | Binding affinity studies | Evaluated new antipsychotic drugs against HSGTI |
| Behavioral Studies | Animal models | Correlated D2 receptor availability with behavior changes |
Propriétés
Numéro CAS |
113579-02-5 |
|---|---|
Formule moléculaire |
C36H38ClFIN3O8 |
Poids moléculaire |
820.1 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
Clé InChI |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES isomérique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Key on ui other cas no. |
113579-02-5 |
Synonymes |
haloperidol-succinylglycyliodotyrosine HSGTI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















